Cleistanone(rac)
Description
Cleistanone(rac) is an arylnaphthalide lignan isolated from Cleistanthus collinus, a plant known for its bioactive lignans. Structurally, it belongs to the aryl naphthalene lignan family, characterized by a naphthalene core fused with a lactone ring. Cleistanone(rac) exhibits cytotoxicity against cancer cell lines, such as the MT2 T lymphocytic leukemia cell line, with an IC50 value of 38.1 µM . Its acetyl derivative (compound 7) shows enhanced activity (IC50: 27.2 µM), comparable to the chemotherapeutic agent etoposide (IC50: 22.1 µM) .
Properties
Molecular Formula |
C22H18O8 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-4-hydroxy-3,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C22H18O8/c1-25-14-7-11-12(8-15(14)26-2)20(23)19-18(21(24)30-22(19)27-3)17(11)10-4-5-13-16(6-10)29-9-28-13/h4-8,22-23H,9H2,1-3H3 |
InChI Key |
XURLTFUKDPZAPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=C(C3=CC(=C(C=C3C(=C2C(=O)O1)C4=CC5=C(C=C4)OCO5)OC)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Natural Analogues
Structural and Functional Similarities
Cleistanone(rac) shares structural homology with other lignans from Cleistanthus collinus, including diphyllin, cleistanthins A, C, D, and 4-O-(30-O-methyl-β-D-glucopyranosyl)-diphyllin . These compounds differ in substituents (e.g., glycosylation, lactone modifications), which influence their bioactivity and solubility.
Table 1: Cytotoxicity of Cleistanone(rac) and Natural Analogues
*Approximate value based on structural similarity to cleistanone.
Key Findings :
- Cleistanone(rac) exhibits moderate cytotoxicity compared to lignans from Justicia patentiflora and Dysosma versipellis, which show nanomolar-range IC50 values .
- Diphyllin, a structural analogue, is more potent than Cleistanone(rac), likely due to enhanced interaction with topoisomerase II .
Table 2: Bioactivity of Cleistanone(rac) Derivatives
Mechanistic Insights and Limitations
- Natural Analogues: Lignans like those from Justicia patentiflora induce G0/G1 cell cycle arrest, while Cleistanone(rac)’s mechanism remains less defined .
- Synthetic Derivatives: The anti-COPD activity of the O-(piperidinyl) ethyl derivative suggests modulation of inflammatory pathways, distinct from Cleistanone(rac)’s cytotoxic action .
- Limitations: Cleistanone(rac)’s moderate potency compared to other lignans limits its standalone therapeutic use. However, structural optimization (e.g., acetyl derivatives) bridges this gap .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
